Cas no 1152709-33-5 (3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1152709-33-5
- EN300-1148735
-
- インチ: 1S/C10H9ClFN3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3
- InChIKey: OKNNPPCQKWIMJD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)C1C=C(N)N(C)N=1
計算された属性
- 精确分子量: 225.0469032g/mol
- 同位素质量: 225.0469032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 43.8Ų
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148735-5g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 5g |
$1614.0 | 2023-10-25 | |
Enamine | EN300-1148735-0.05g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
Enamine | EN300-1148735-2.5g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
Enamine | EN300-1148735-0.5g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
Enamine | EN300-1148735-0.1g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
Enamine | EN300-1148735-0.25g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 0.25g |
$513.0 | 2023-10-25 | |
Enamine | EN300-1148735-10g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 10g |
$2393.0 | 2023-10-25 | |
Enamine | EN300-1148735-1.0g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1148735-1g |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1152709-33-5 | 95% | 1g |
$557.0 | 2023-10-25 |
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報
3-(4-Chloro-2-Fluorophenyl)-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview
3-(4-Chloro-2-Fluorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (CAS No. 1152709-33-5) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry, materials science, and environmental chemistry. This compound, often abbreviated as CPMPA (Chloro-Fluoro Pyrazole Methyl Amine), belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical reactivity.
The molecular formula of CPMPA is C9H8ClFNNa, with a molecular weight of approximately 248.66 g/mol. Its structure consists of a pyrazole ring substituted with a methyl group at position 1 and an amino group at position 5. The aromatic ring at position 3 is further substituted with chlorine and fluorine atoms at positions 4 and 2, respectively. This substitution pattern imparts unique electronic properties to the molecule, making it highly reactive in various chemical reactions.
Recent studies have highlighted the potential of CPMPA as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). For instance, researchers have demonstrated that CPMPA can act as a ligand in the formation of MOFs with high surface area and porosity, which are promising candidates for gas storage and catalytic applications. The ability of CPMPA to coordinate with metal ions such as copper(II) and zinc(II) has been extensively studied, revealing its potential in designing materials with tailored functionalities.
In the realm of medicinal chemistry, CPMPA has been explored as a building block for designing bioactive molecules. Its pyrazole moiety is known to exhibit anti-inflammatory, antifungal, and anticancer activities. Recent research has focused on modifying the substituents on the aromatic ring to enhance the bioavailability and efficacy of CPMPA derivatives. For example, studies have shown that introducing electron-withdrawing groups like chlorine and fluorine can significantly improve the solubility and stability of these compounds.
The synthesis of CPMPA involves a multi-step process that typically starts with the preparation of the pyrazole ring followed by substitution reactions to introduce the desired functional groups. One common approach involves the condensation of hydrazine derivatives with carbonyl compounds in the presence of an acid catalyst. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
From an environmental perspective, CPMPA has been investigated for its role in catalytic processes aimed at reducing industrial emissions. For instance, it has been used as a co-catalyst in the degradation of persistent organic pollutants (POPs) under UV light. The ability of CPMPA to facilitate electron transfer processes makes it a valuable component in photocatalytic systems designed for environmental remediation.
In terms of toxicity and safety profiles, recent studies have assessed the acute and chronic toxicity of CPMPA using various in vitro and in vivo models. Results indicate that CPMPA exhibits low toxicity at typical exposure levels, making it suitable for applications where human health is a concern. However, further research is needed to fully understand its long-term effects on ecosystems.
Looking ahead, the versatility of CPMPA opens up numerous opportunities for innovation across multiple disciplines. Its role as a versatile building block in organic synthesis positions it as a key compound for developing next-generation materials and pharmaceuticals. As research continues to uncover new applications and properties of CPMPA, its significance in both academic and industrial settings is expected to grow.
1152709-33-5 (3-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine) Related Products
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 25020-13-7(Fructose-histidine)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)




